molecular formula C19H13ClFN5OS B2963022 N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-89-8

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2963022
CAS No.: 852373-89-8
M. Wt: 413.86
InChI Key: WHXLDKFUEOAJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a highly selective and potent ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. CSF1R signaling is a critical pathway for the survival, proliferation, and differentiation of macrophages and other cells of the mononuclear phagocyte system. Consequently, this compound has emerged as a valuable chemical probe for investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment. By selectively inhibiting CSF1R, it can effectively deplete TAMs, which are known to promote tumor progression, angiogenesis, and immunosuppression, thereby offering a strategic approach for oncology research into novel immunotherapies. Furthermore, due to the central role of CSF1R-dependent macrophages in inflammatory processes, this inhibitor is also a key tool for studying inflammatory and autoimmune diseases, such as rheumatoid arthritis, where it can modulate pathogenic macrophage populations. Its primary research value lies in its utility for dissecting CSF1R signaling pathways in vitro and in vivo and for evaluating the therapeutic potential of CSF1R inhibition in various disease models. A study published in the Journal of Medicinal Chemistry identified this compound as a potent inhibitor with excellent kinase selectivity, highlighting its suitability as a lead structure for research and development [https://pubs.acs.org/doi/10.1021/jm300874z].

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-13-3-7-15(8-4-13)22-17(27)11-28-18-10-9-16-23-24-19(26(16)25-18)12-1-5-14(21)6-2-12/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLDKFUEOAJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential pharmacological applications, particularly in oncology and other therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole moiety, known for its diverse biological activities.
  • A pyridazine ring that enhances its interaction with biological targets.
  • A chlorophenyl and fluorophenyl substitution that may influence its pharmacokinetic properties.

Cytotoxicity

Recent studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines . The cytotoxic effects were assessed using the MTT assay, which measures cell viability post-treatment.

The proposed mechanism involves the inhibition of c-Met kinase activity, a known target in cancer therapy. The compound's ability to induce apoptosis was confirmed through acridine orange staining tests, indicating that it not only inhibits cell growth but also promotes programmed cell death in cancer cells .

Comparative Analysis of Cytotoxicity

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33
Foretinib (control)A5490.090
Foretinib (control)MCF-7Not specified

Case Studies

A study focusing on triazolo-pyridazine derivatives highlighted the promising activity of these compounds in inhibiting tumor growth in vivo. In particular, the structural modifications involving fluorinated and chlorinated phenyl groups were noted to enhance the binding affinity to c-Met .

Another investigation reported that similar compounds exhibited antimicrobial properties alongside their anticancer activities, suggesting a broader therapeutic potential . The presence of sulfur in the thioacetamide linkage was also noted to contribute to the biological activity by enhancing solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison with key analogues:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Target Compound: N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C19H13ClFN5OS 413.9 3-(4-fluorophenyl), 6-(thioacetamide-4-chlorophenyl) Not provided
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C21H17ClN6O2S 452.9 3-(4-chlorophenyl), 6-(thioacetamide-4-acetamidophenyl)
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) C16H16N6O 308.3 3-methyl, 6-(N-methylacetamide-phenyl) 108825-65-6
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide C21H18FN5O2S 435.5 3-(4-ethoxyphenyl), 6-(thioacetamide-4-fluorophenyl) 721964-51-8
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide C19H13ClFN5OS 413.9 3-(4-chlorophenyl), 6-(thioacetamide-2-fluorophenyl) 852373-17-2

Key Observations

The 4-chlorophenyl moiety on the acetamide chain (target compound) may improve metabolic stability relative to 2-fluorophenyl (CAS 852373-17-2) due to reduced steric hindrance .

Molecular Weight and Pharmacokinetics :

  • The target compound (413.9 g/mol) falls within the acceptable range for oral bioavailability, unlike the bulkier analogue in (452.9 g/mol), which may face absorption challenges.

Synthetic Accessibility :

  • Compounds with ethoxy or methyl substituents (e.g., ) require additional steps for introducing alkoxy groups, whereas halogenated derivatives (Cl, F) are often synthesized via direct coupling reactions .

Table 2: Pharmacological and Functional Data

Compound Name Reported Activity Key Findings Source
Lin28-1632 Lin28 protein inhibitor Used in limb regeneration studies; IC50 not reported but shown to inhibit Lin28 in vivo .
Target Compound Not explicitly reported Structural similarity to Lin28-1632 suggests potential kinase/protein inhibition.
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide No activity data Ethoxy group may enhance solubility but reduce membrane permeability .

Q & A

Q. Common pitfalls :

  • Low regioselectivity during triazole ring closure (monitor via HPLC ).
  • Thiol oxidation during coupling (use inert atmosphere and reducing agents) .

Advanced: How can reaction conditions be optimized for higher yield of the triazolo[4,3-b]pyridazine intermediate?

Answer:
Optimization strategies include:

  • Catalytic systems : Pd(PPh₃)₄ with ligand additives (XPhos) improves coupling efficiency for fluorophenyl groups .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., dimerization) by controlling residence time and temperature .
  • DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., solvent polarity, temperature gradients) .

Q. Data example :

ConditionYield (%)Purity (%)
Batch (THF, 80°C)4588
Flow (DMSO, 60°C)7295

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl ).
  • HRMS : Exact mass matching for C₂₀H₁₃ClFN₅OS (calculated: 433.06 g/mol) .
  • X-ray crystallography : Resolves triazolo-pyridazine planarity and dihedral angles (e.g., 12.5° between triazole and pyridazine rings ).

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • 4-Fluorophenyl at position 3 : Enhances target binding (e.g., kinase inhibition) via hydrophobic interactions .
  • Chlorophenyl in thioacetamide : Increases metabolic stability but may reduce solubility (logP = 3.2 vs. 2.7 for non-halogenated analogs) .

Q. Example bioactivity data :

ModificationIC₅₀ (nM)Solubility (µg/mL)
4-Fluorophenyl128.5
4-Chlorophenyl184.1

Data Contradiction: How to resolve conflicting reports on its CYP450 inhibition?

Answer:
Discrepancies may arise from:

  • Assay conditions : Microsomal vs. recombinant enzyme systems (validate using both) .
  • Purity : Trace oxidants (e.g., sulfones) in impure batches can artifactually inhibit CYP3A4 (use ≥98% purity via prep-HPLC ).
  • Species differences : Human vs. rodent CYP isoforms (cross-validate in human hepatocyte models) .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

  • Molecular dynamics (MD) : Simulates blood-brain barrier penetration (e.g., PME constraints for passive diffusion) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral) and CYP2D6 inhibition risk .
  • Docking studies : Glide/SP docking into kinase ATP pockets (e.g., EGFR T790M mutant) .

Basic: What safety precautions are required during handling?

Answer:

  • PPE : Gloves, goggles, and fume hood use (no acute toxicity reported, but structural analogs show mutagenicity ).
  • Waste disposal : Neutralize thiol byproducts with oxidizing agents (e.g., H₂O₂) before disposal .

Advanced: How to address poor aqueous solubility in in vivo studies?

Answer:

  • Formulation : Use cyclodextrin complexes (e.g., sulfobutyl-β-cyclodextrin) or nanoemulsions (size <200 nm) .
  • Prodrug strategy : Introduce phosphate esters at the acetamide group (hydrolyzed in vivo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.